Pharmacokinetic Differentiation: 49.3% Reduction in Isoniazid Bioavailability Following Aconiazide Administration
In a randomized, double-blind, two-period crossover Phase I study in 12 healthy volunteers, administration of aconiazide tablets 650 mg (containing isoniazid 300 mg) resulted in significantly lower systemic exposure to the active metabolite isoniazid compared to direct administration of isoniazid 300 mg tablets. Relative bioavailability (based on AUC) for isoniazid from aconiazide was 50.7% of that from isoniazid tablets, and relative Cmax was 13.4% [1]. Intact aconiazide and 2-formylphenoxyacetic acid were undetectable in serum, indicating rapid and complete hydrolysis [1].
| Evidence Dimension | Isoniazid Relative Bioavailability (AUC-based) |
|---|---|
| Target Compound Data | Relative bioavailability of isoniazid from aconiazide tablets = 50.7% (versus isoniazid tablets as reference) |
| Comparator Or Baseline | Isoniazid tablets 300 mg: Reference bioavailability = 100% (defined) |
| Quantified Difference | 49.3% reduction in systemic isoniazid exposure |
| Conditions | Phase I randomized, double-blind, two-period crossover study; 12 healthy adult volunteers; single oral dose; serum sampling over 24 hours |
Why This Matters
Researchers requiring controlled, lower systemic exposure to isoniazid for toxicity mitigation or dose-response studies can leverage aconiazide's prodrug pharmacokinetics to achieve ~50% reduction in active drug exposure without altering the total administered isoniazid molar equivalent.
- [1] Peloquin CA, James GT, McCarthy EA, et al. Pharmacokinetic evaluation of aconiazide, a potentially less toxic isoniazid prodrug. Pharmacotherapy. 1994 Jul-Aug;14(4):439-44. View Source
